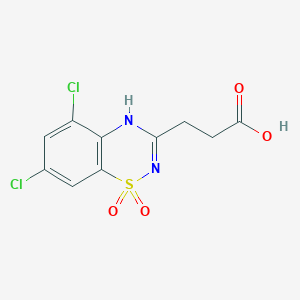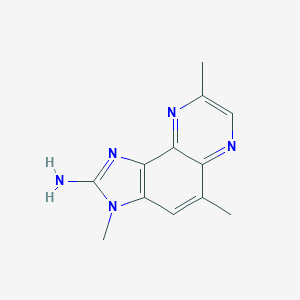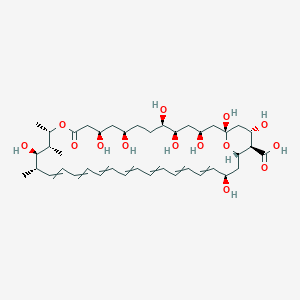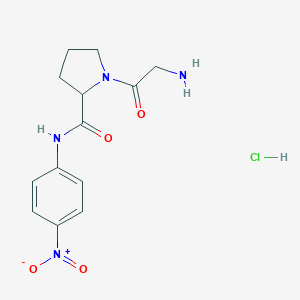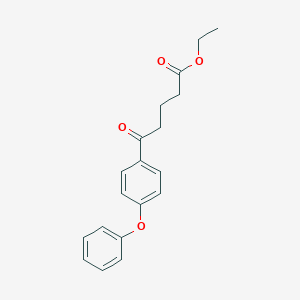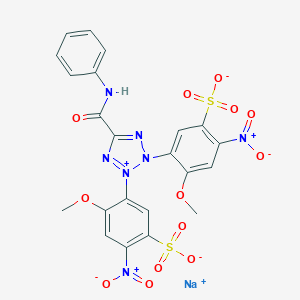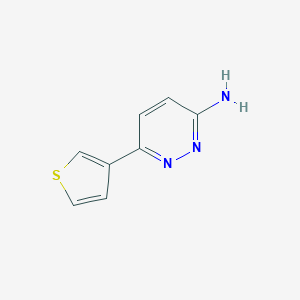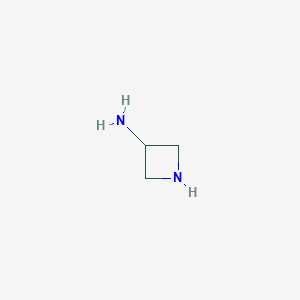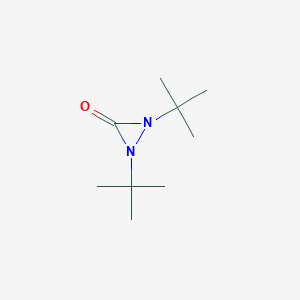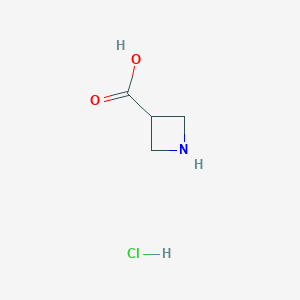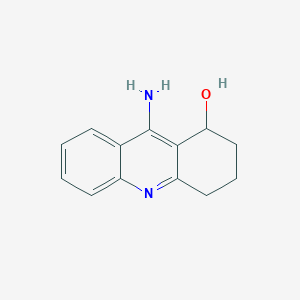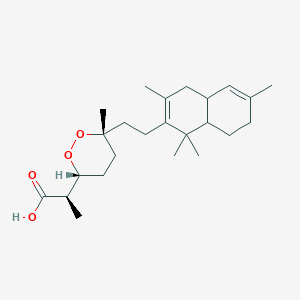![molecular formula C8H8O3 B009827 5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid CAS No. 101915-49-5](/img/structure/B9827.png)
5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid, also known as norbornene-2,3-dicarboxylic acid, is a bicyclic organic compound with a carboxylic acid functional group. It is widely used in the field of chemistry as a building block for the synthesis of various compounds due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 5-oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid is not well understood. However, it is believed to act as a dienophile in Diels-Alder reactions, which allows for the formation of new carbon-carbon bonds.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 5-oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound to work with in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid is its reactivity in Diels-Alder reactions, which allows for the synthesis of a wide range of compounds. However, its limited solubility in water can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 5-oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid in scientific research. One area of interest is its use in the synthesis of new materials with unique properties. It may also have potential applications in drug discovery and development, particularly in the synthesis of new antibiotics and antiviral agents. Additionally, further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Synthesemethoden
The synthesis of 5-oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid can be achieved through several methods. One of the most common methods is the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct. Another method involves the oxidation of norbornadiene using potassium permanganate or ozone.
Wissenschaftliche Forschungsanwendungen
5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of natural products, pharmaceuticals, and materials science. For example, it has been used in the synthesis of the antibiotic cefoxitin and the antiviral drug acyclovir.
Eigenschaften
CAS-Nummer |
101915-49-5 |
|---|---|
Produktname |
5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid |
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
5-oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c9-6-3-4-1-2-5(6)7(4)8(10)11/h1-2,4-5,7H,3H2,(H,10,11) |
InChI-Schlüssel |
PHELOSPSZYFIAK-UHFFFAOYSA-N |
SMILES |
C1C2C=CC(C2C(=O)O)C1=O |
Kanonische SMILES |
C1C2C=CC(C2C(=O)O)C1=O |
Synonyme |
Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



